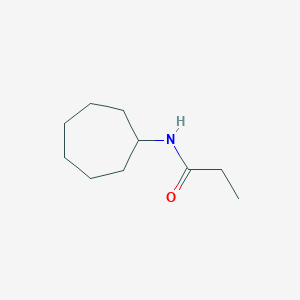

N-cycloheptylpropanamide

Description

N-Cycloheptylpropanamide is a secondary amide featuring a cycloheptyl group attached to the nitrogen atom of a propanamide backbone. The cycloheptyl substituent distinguishes it from smaller cycloalkyl analogs (e.g., cyclohexyl or cyclopentyl), influencing steric bulk, solubility, and intermolecular interactions .

Properties

IUPAC Name |

N-cycloheptylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-10(12)11-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIUIWQRPAKXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312999 | |

| Record name | N-Cycloheptylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544442-09-3 | |

| Record name | N-Cycloheptylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544442-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cycloheptylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via activation of the carboxylic acid derivative (propionyl chloride) followed by nucleophilic attack by the cycloheptylamine’s primary amine group. TEA neutralizes the generated HCl, shifting the equilibrium toward product formation. A typical molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion while minimizing side reactions.

-

Dissolve cycloheptylamine (7 mmol) and TEA (8.4 mmol) in 6 mL DCM at 0°C under argon.

-

Add propionyl chloride (8.4 mmol) dropwise over 15 minutes.

-

Stir at room temperature for 2 hours.

-

Quench with 50% NH₂OH (8.68 mmol), stir for 12 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (hexanes:EtOAc = 3:7).

Optimization Parameters

Key variables influencing yield include:

Purification via column chromatography (Rf = 0.18–0.31 in hexanes:EtOAc) typically isolates the product as a white solid with >95% purity.

Intermediate-Mediated Synthesis

Alternative routes employ chloroacetamide intermediates to introduce the propanamide group sequentially. This method, though less common, allows for modular functionalization of the cycloheptane ring.

Synthesis of 3-Chloro-N-cycloheptylpropanamide

Chloroacetyl chloride reacts with cycloheptylamine in DCM to form 3-chloro-N-cycloheptylpropanamide, which undergoes subsequent reduction or displacement:

Step 1 :

Comparative Analysis

The intermediate route offers flexibility but suffers from lower overall yields (31–36%) due to multi-step inefficiencies. In contrast, direct amidation provides superior atom economy and scalability.

Spectroscopic Characterization

Synthesized N-cycloheptylpropanamide exhibits distinct spectral features:

-

δ 0.85 (t, J = 7.4 Hz, 3H, CH₃)

-

δ 1.46–1.53 (m, 2H, CH₂CH₃)

-

δ 1.92 (t, J = 7.3 Hz, 2H, CONHCH₂)

-

δ 3.29 (s, 1H, NH, exchangeable)

-

δ 11.75 (CH₃)

-

δ 26.55 (CH₂CH₃)

-

δ 38.35 (CONHCH₂)

-

δ 172.31 (C=O)

-

2924 cm⁻¹ (C-H stretch)

-

1633 cm⁻¹ (amide I)

-

1538 cm⁻¹ (amide II)

Challenges and Limitations

-

Byproduct Formation : Competing N,N-dipropargylation occurs at elevated temperatures, necessitating strict temperature control.

-

Solvent Selection : MeCN improves reaction homogeneity but complicates purification vs. DCM.

-

Scale-Up Issues : Exothermic reactions require gradual reagent addition to prevent thermal runaway.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis (120°C, 20 minutes) to reduce reaction times by 80%. Enzyme-mediated amidation using lipases (e.g., Candida antarctica) also shows promise for greener synthesis, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

N-cycloheptylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cycloheptyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Effects: Cycloheptyl vs. Cyclohexyl Groups

The cycloheptyl group introduces a seven-membered ring, which increases steric hindrance and lipophilicity compared to the six-membered cyclohexyl ring in N-Cyclohexylpropanamide (). Key differences include:

The larger ring in this compound may reduce crystallinity and enhance solubility in non-polar solvents compared to its cyclohexyl counterpart .

Functionalized Derivatives: Bioactive Propanamides

Several propanamide derivatives with extended substituents or fused aromatic systems are documented:

- (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (8) (): Features a cycloheptylpropyl chain and indole moiety.

- Molecular weight: 407.55 g/mol, significantly higher than this compound .

- 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (): A branched derivative with dual alkyl substituents (cyclohexyl and ethyl). Highlights the impact of quaternary carbons on conformational rigidity and salt formation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing N-cycloheptylpropanamide in academic research?

- Methodology : Follow IUPAC guidelines for compound naming and characterization. Use spectroscopic techniques (e.g., NMR, IR) for structural validation, and chromatographic methods (HPLC) for purity assessment. Ensure detailed documentation of reaction conditions (solvents, catalysts, temperature) to enable reproducibility .

- Key Considerations : Include physical-chemical properties (melting point, solubility) and spectral data in supplementary materials to align with peer-reviewed journal standards .

Q. Which analytical techniques are most effective for verifying the purity of this compound?

- Methodology : Combine HPLC for quantitative purity analysis with mass spectrometry (MS) to detect trace impurities. Validate methods using reference standards and calibration curves. Report limits of detection (LOD) and quantification (LOQ) to ensure transparency .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation products via LC-MS and compare results to pharmacopeial guidelines for chemical storage (e.g., USP-NF standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound’s biological activity?

- Methodology : Apply triangulation by repeating experiments under varied conditions (e.g., pH, temperature) and using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference findings with prior literature to identify systemic biases or methodological discrepancies .

- Case Study : If in vitro results conflict with in vivo outcomes, validate using pharmacokinetic profiling (e.g., bioavailability, metabolite analysis) .

Q. What strategies are critical for designing robust pharmacological studies on this compound?

- Methodology : Adhere to NIH guidelines for preclinical research, including dose-response curves, positive/negative controls, and blinded data analysis. Use standardized metrics (IC₅₀, EC₅₀) for bioactivity reporting and ensure statistical power calculations are included in experimental design .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Reference PubChem-derived structural data (e.g., InChI key, SMILES) for model accuracy .

Q. What experimental frameworks are recommended for probing this compound’s role in enzyme-substrate interactions?

- Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition/activation constants. Pair with mutagenesis studies to identify critical amino acid residues in the enzyme’s active site. Cross-validate findings using X-ray crystallography or cryo-EM for structural insights .

Data Presentation and Reproducibility

- Tables : Include comparative data on synthesis yields, purity metrics, and bioactivity parameters (Table 1).

- Ethical Compliance : Ensure all protocols involving biological systems are approved by institutional review boards (IRBs) and follow ARRIVE or similar guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.